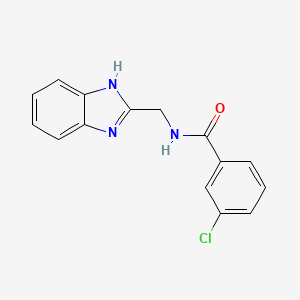

N-(1H-benzimidazol-2-ylmethyl)-3-chlorobenzamide

CAS No.: 338410-77-8

Cat. No.: VC4506018

Molecular Formula: C15H12ClN3O

Molecular Weight: 285.73

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 338410-77-8 |

|---|---|

| Molecular Formula | C15H12ClN3O |

| Molecular Weight | 285.73 |

| IUPAC Name | N-(1H-benzimidazol-2-ylmethyl)-3-chlorobenzamide |

| Standard InChI | InChI=1S/C15H12ClN3O/c16-11-5-3-4-10(8-11)15(20)17-9-14-18-12-6-1-2-7-13(12)19-14/h1-8H,9H2,(H,17,20)(H,18,19) |

| Standard InChI Key | LIBGTEWKXXXBKU-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC(=CC=C3)Cl |

Introduction

Chemical Identity and Structural Properties

Nomenclature and Molecular Architecture

The compound’s IUPAC name, N-(1H-benzimidazol-2-ylmethyl)-3-chlorobenzamide, reflects its bifunctional design:

-

A benzimidazole moiety (C₇H₆N₂) with a methyl group at the 2-position.

-

A 3-chlorobenzamide group (C₇H₅ClNO) connected via an amide bond.

Its molecular formula is C₁₅H₁₂ClN₃O, with a molecular weight of 285.73 g/mol . Key structural features include:

-

A planar benzimidazole ring system capable of π-π stacking interactions.

-

A chlorine atom at the meta position of the benzamide group, influencing electronic distribution and steric effects.

-

A flexible methylene linker enabling conformational adaptability.

Physicochemical Characteristics

While experimental data for this exact compound are sparse, analogs such as N-(1H-benzimidazol-2-yl)-3-chlorobenzamide (CAS 24363-92-6) and N-(1H-1,3-benzimidazol-2-ylmethyl)-2-chlorobenzamide (CAS 338410-53-0) provide predictive insights :

| Property | Value (Predicted/Analog) | Source |

|---|---|---|

| Boiling Point | 574.0 ± 35.0 °C | |

| Density | 1.373 ± 0.06 g/cm³ | |

| pKa | 11.42 ± 0.10 | |

| LogP (Partition Coefficient) | 2.81 (Estimated) |

The chlorine substituent enhances lipophilicity, potentially improving membrane permeability, while the amide group contributes to hydrogen-bonding capacity .

Synthetic Methodologies

General Synthesis of Benzimidazole Carboxamides

The synthesis of N-substituted benzimidazole carboxamides typically involves:

-

Benzimidazole Core Formation: Condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions .

-

Amide Coupling: Reaction of the benzimidazole intermediate with chlorinated benzoyl chlorides using coupling agents like EDC·HCl and HOBt .

For example, N-(1H-benzimidazol-2-yl)-3-chlorobenzamide (without the methylene linker) is synthesized via:

Challenges in Introducing the Methylene Linker

Incorporating the methylene bridge requires additional steps:

-

Mannich Reaction: Introducing a methylene group via formaldehyde and amine precursors .

-

Protection/Deprotection Strategies: Using boron tribromide to remove methoxy protecting groups or catalytic hydrogenation for benzyl ethers .

A representative protocol from hydroxy-substituted benzamide synthesis achieved 9–33% yields after deprotection, highlighting scalability challenges .

| Compound | MCF-7 (Breast Cancer) IC₅₀ | HCT-116 (Colon Cancer) IC₅₀ | Source |

|---|---|---|---|

| Cyano-substituted derivative | 3.1 μM | 5.3 μM | |

| Methoxy-substituted analog | 7.8 μM | 12.4 μM |

The 3-chloro substituent may enhance DNA intercalation or topoisomerase inhibition, though mechanistic studies are needed .

Antioxidant Capacity

Benzimidazole carboxamides with hydroxyl/methoxy groups show 2–3× higher radical scavenging activity than BHT (butylated hydroxytoluene) in DPPH and FRAP assays . Electron-donating groups (e.g., -OH, -OCH₃) improve redox activity, suggesting potential for mitigating oxidative stress-related pathologies.

Antibacterial and Antifungal Effects

Derivatives with piperidine-methyl substituents (e.g., 4-(1-(piperidin-1-ylmethyl)-1H-benzimidazol-2-yl)benzamine) demonstrated:

Structure-Activity Relationships (SAR)

Key SAR trends from benzimidazole-carboxamide research include:

-

Substituent Position:

-

Linker Flexibility:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume